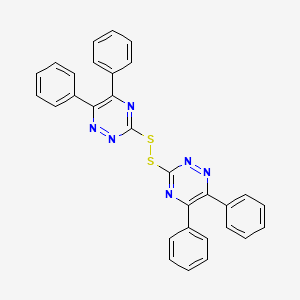![molecular formula C15H10Cl2N2O3S2 B12131262 Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12131262.png)
Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジクロロ-1-ベンゾチオフェン-2-イルカルボニル)アミノ-4-メチル-1,3-チアゾール-5-カルボン酸メチルは、ベンゾチオフェンコア、チアゾール環、および複数の官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(3,4-ジクロロ-1-ベンゾチオフェン-2-イルカルボニル)アミノ-4-メチル-1,3-チアゾール-5-カルボン酸メチルの合成は、通常、多段階有機反応を伴います。
ベンゾチオフェンコアの形成: ベンゾチオフェンコアは、2-クロロベンゾチオフェンなどの適切な前駆体を用いて、酸性条件下で環化反応により合成できます。
ジクロロ置換基の導入: ベンゾチオフェンコアの塩素化は、チオニルクロリドや五塩化リンなどの試薬を使用して達成されます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を伴うハントシュチアゾール合成により合成されます。
カップリング反応: 最終段階では、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を塩基の存在下で使用して、ジクロロベンゾチオフェン誘導体をチアゾール環とカップリングします。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、廃棄物や環境への影響を最小限に抑えるためのグリーンケミストリー原則の実施が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、特にチアゾール環で酸化反応を受けます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用してカルボニル基で行うことができます。
置換: ベンゾチオフェンコア上のジクロロ基は、塩基性条件下でアミンやチオールなどの求核剤で置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、水酸化ナトリウムや炭酸カリウムなどの塩基。
主要な生成物
酸化: チアゾール環の酸化誘導体。
還元: 還元されたカルボニル化合物。
置換: 置換されたベンゾチオフェン誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と新規材料の開発が可能になります。
生物学
生物学研究では、この化合物の誘導体は、酵素阻害剤や受容体モジュレーターとしての可能性について研究されています。複数の官能基の存在により、さまざまな生物学的標的との相互作用が可能になります。
医学
医薬品化学では、この化合物は、その潜在的な治療特性について調査されています。その構造は、特に抗炎症および抗癌研究の分野において、薬剤開発の候補となる可能性を示唆しています。
産業
産業において、この化合物は、安定性と機能的多様性により、ポリマーやコーティングなどの高度な材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
作用機序
2-(3,4-ジクロロ-1-ベンゾチオフェン-2-イルカルボニル)アミノ-4-メチル-1,3-チアゾール-5-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ベンゾチオフェンコアとチアゾール環は、酵素や受容体と相互作用し、それらの活性を阻害したり、それらの機能を調節したりすることが可能です。関与する正確な経路は、特定の生物学的状況と標的に依存します。
類似の化合物との比較
類似の化合物
2-(3,4-ジクロロ-1-ベンゾチオフェン-2-イルカルボニル)アミノ-4-メチル-1,3-チアゾール-5-カルボン酸メチル: 特定の置換パターンと官能基の組み合わせにより、ユニークです。
ベンゾチオフェン誘導体: コア構造は似ていますが、チアゾール環や特定の置換基がない場合があります。
チアゾール誘導体: 環構造は似ていますが、ベンゾチオフェンコアや特定の置換基がない場合があります。
ユニークさ
2-(3,4-ジクロロ-1-ベンゾチオフェン-2-イルカルボニル)アミノ-4-メチル-1,3-チアゾール-5-カルボン酸メチルのユニークさは、ベンゾチオフェンコアとチアゾール環を組み合わせ、特定の官能基を持っていることです。これにより、独特の化学的および生物学的特性が得られます。
この詳細な概要は、2-(3,4-ジクロロ-1-ベンゾチオフェン-2-イルカルボニル)アミノ-4-メチル-1,3-チアゾール-5-カルボン酸メチルに関する包括的な理解を提供し、その合成、反応、用途、作用機序、および類似の化合物との比較について説明しています。
類似化合物との比較
Similar Compounds
Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
Benzothiophene derivatives: Similar core structure but may lack the thiazole ring or specific substitutions.
Thiazole derivatives: Similar ring structure but may lack the benzothiophene core or specific substitutions.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiophene core with a thiazole ring and specific functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H10Cl2N2O3S2 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
methyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-6-11(14(21)22-2)24-15(18-6)19-13(20)12-10(17)9-7(16)4-3-5-8(9)23-12/h3-5H,1-2H3,(H,18,19,20) |
InChIキー |
MRNNSMZNLASOII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)
![3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12131187.png)

![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
![6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131199.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12131222.png)
![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)

![N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131240.png)
}-N-(3,5-dichloro phenyl)acetamide](/img/structure/B12131243.png)
![3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12131252.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12131254.png)
